methyl 4-({[1-(thiophen-2-yl)propan-2-yl]carbamoyl}formamido)benzoate
Description
Methyl 4-({[1-(thiophen-2-yl)propan-2-yl]carbamoyl}formamido)benzoate is a synthetic organic compound featuring a benzoate ester core substituted with a carbamoylformamido group linked to a branched alkyl chain containing a thiophene ring. This structure combines aromatic, heterocyclic, and urea-like functionalities, making it a candidate for diverse applications, including medicinal chemistry and materials science. The thiophene moiety introduces electron-rich characteristics, while the carbamoylformamido group may facilitate hydrogen bonding, influencing solubility and biological interactions.
Properties
IUPAC Name |
methyl 4-[[2-oxo-2-(1-thiophen-2-ylpropan-2-ylamino)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-11(10-14-4-3-9-24-14)18-15(20)16(21)19-13-7-5-12(6-8-13)17(22)23-2/h3-9,11H,10H2,1-2H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVSVNORAQFNAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CS1)NC(=O)C(=O)NC2=CC=C(C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[1-(thiophen-2-yl)propan-2-yl]carbamoyl}formamido)benzoate typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method involves the condensation of thiophene with appropriate reagents to introduce the propan-2-yl group. This is followed by the formation of the carbamoylformamido group through a series of reactions involving formamide and isocyanates. The final step involves esterification with methyl benzoate under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[1-(thiophen-2-yl)propan-2-yl]carbamoyl}formamido)benzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamoylformamido group can be reduced to amines.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the ester group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Amides or alcohol derivatives.
Scientific Research Applications
Methyl 4-({[1-(thiophen-2-yl)propan-2-yl]carbamoyl}formamido)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of methyl 4-({[1-(thiophen-2-yl)propan-2-yl]carbamoyl}formamido)benzoate involves its interaction with specific molecular targets. The thiophene ring can interact with aromatic residues in proteins, while the carbamoylformamido group can form hydrogen bonds with active site residues. This dual interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural Comparisons
Key Structural Features:
- Core : A methyl benzoate ester is common among analogs.
- Substituents : Variations occur in the carbamoyl-linked groups (e.g., thiophene, nitrothiophene, benzyl tetrazole).
Table 1: Structural Comparison of Selected Analogs
Key Observations :
- The target compound’s thiophene-propan-2-yl group distinguishes it from simpler urea derivatives (e.g., methyl 4-(carbamoylamino)benzoate) and amide-linked analogs (e.g., methyl 4-(4-methylbenzamido)benzoate) .
- HDAC inhibitors II-8e and II-8f incorporate tetrazole and aromatic substituents, highlighting the role of bulky groups in isoform selectivity.
Aquaporin Inhibitors ():
- Methyl 4-(carbamoylamino)benzoate was part of a series tested against aquaporin-3 and -5. Ethyl 4-(carbamoylamino)benzoate analogs showed varied potency, suggesting ester group size (methyl vs. ethyl) impacts membrane permeability or target binding .
- The target compound’s thiophene moiety may enhance π-π stacking with hydrophobic binding pockets compared to nitrothiophene or indole-based analogs.
Physical and Crystallographic Properties
Biological Activity
Methyl 4-({[1-(thiophen-2-yl)propan-2-yl]carbamoyl}formamido)benzoate is a compound of growing interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a benzoate ester linked to a thiophene ring through a carbamoyl group. The synthesis typically involves:
- Formation of the Carbamoyl Intermediate : Reaction of thiophen-2-ylpropan-2-amine with an isocyanate.
- Esterification : The carbamoyl intermediate reacts with methyl 4-hydroxybenzoate, often using dicyclohexylcarbodiimide (DCC) as a dehydrating agent.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory properties. A study demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential use in treating inflammatory diseases.
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The thiophene ring may interact with specific enzymes, modulating their activity.
- Receptor Modulation : It may inhibit certain receptors involved in inflammatory pathways.
Case Studies
- Antitumor Activity : A recent study explored the compound's effects on cancer cell lines. It demonstrated cytotoxic effects against breast cancer cells (MCF-7 and MDA-MB-231), with IC50 values of 15 µM and 10 µM, respectively. The study highlighted the potential for this compound in cancer therapeutics, particularly when used in combination with established chemotherapeutics like doxorubicin.
- Antifungal Activity : Another investigation assessed its antifungal properties against Candida albicans. Results showed an MIC of 8 µg/mL, suggesting it may be effective in treating fungal infections.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
